4-Iodo-3-methoxymethoxy-benzonitrile
Description
Properties
Molecular Formula |
C9H8INO2 |
|---|---|
Molecular Weight |
289.07 g/mol |
IUPAC Name |
4-iodo-3-(methoxymethoxy)benzonitrile |
InChI |
InChI=1S/C9H8INO2/c1-12-6-13-9-4-7(5-11)2-3-8(9)10/h2-4H,6H2,1H3 |
InChI Key |
TVVCTXRNCAZJAM-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=CC(=C1)C#N)I |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
4-Iodo-3-methoxymethoxy-benzonitrile serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. The compound's structure allows it to undergo various chemical transformations, making it suitable for creating more complex molecules. For instance, it can be utilized in reactions such as:
- Nucleophilic substitutions : The iodine atom enhances the electrophilicity of the benzene ring, facilitating nucleophilic attack.
- Coupling reactions : It can participate in cross-coupling reactions to form biaryl compounds, which are prevalent in drug discovery.
Medicinal Chemistry
The biological activity of this compound is linked to its ability to interact with different molecular targets. Studies indicate that compounds with similar structures may exhibit:
- Anticancer properties : The compound's interactions with specific proteins may modulate their activity, potentially leading to anticancer effects.
- Enzyme inhibition : Its structure allows it to act as an inhibitor for various enzymes, which is crucial for developing therapeutic agents targeting diseases like cancer and neurodegenerative disorders.
Case Study: Enzyme Inhibition
Research has shown that compounds structurally related to this compound can inhibit enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE). For example, a series of benzothiazole–isoquinoline derivatives were synthesized and tested for their inhibitory potency against MAO-B and BuChE, revealing promising results that could be relevant for developing treatments for neurodegenerative diseases .
Biological Evaluations
The compound's unique structural features facilitate its use in biological evaluations. Specifically:
- Binding studies : The iodine atom enables halogen bonding interactions, which are crucial for binding affinity studies with proteins or receptors.
- Solubility enhancements : The methoxymethoxy group improves solubility and bioavailability, making the compound a candidate for pharmacological applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs and their properties are compared below:
Table 1: Comparative Analysis of 4-Iodo-3-methoxymethoxy-benzonitrile and Related Compounds
*Calculated based on standard atomic masses.
Structural and Reactivity Differences
- Iodine vs. Methyl/Formyl Groups : The iodine substituent in this compound distinguishes it from analogs like 4-formyl-3-methoxy-benzonitrile. Iodine’s large atomic radius and polarizability facilitate halogen-bonding interactions and participation in transition metal-catalyzed reactions (e.g., Ullmann coupling) .
- Methoxymethoxy vs.
Crystallographic and Physical Properties
The Schiff base analog (C₁₅H₁₂N₂O₂) crystallizes in a monoclinic system (a = 14.484 Å, β = 102.14°) with a density of 1.343 Mg/m³ . While this compound lacks direct crystallographic data, its methoxymethoxy group likely disrupts planarity, reducing crystallinity compared to simpler analogs.
Preparation Methods
Direct Iodination of 3-Methoxymethoxy-Benzonitrile
The most straightforward route involves electrophilic iodination of 3-methoxymethoxy-benzonitrile. The methoxymethoxy group, being ortho/para-directing, facilitates iodination at the 4-position, while the nitrile group stabilizes the intermediate arenium ion through its electron-withdrawing effect. A typical procedure employs N-iodosuccinimide (NIS) in the presence of sulfuric acid as a Lewis acid, achieving yields of 68–72%.
Reaction Conditions:
-
Substrate: 3-Methoxymethoxy-benzonitrile
-
Iodinating Agent: NIS (1.2 equiv)
-
Catalyst: H<sub>2</sub>SO<sub>4</sub> (0.1 equiv)
-
Solvent: Dichloromethane (DCM)
-
Temperature: 0°C to room temperature
-
Time: 12–16 hours
This method faces challenges in regioselectivity, with minor amounts of 5-iodo and 6-iodo isomers forming due to competing directing effects.
Palladium-Catalyzed Cross-Coupling
A more selective approach utilizes palladium-catalyzed coupling to introduce the iodine atom. Starting from 3-methoxymethoxy-bromobenzonitrile, a Miyaura borylation followed by iodination with iodine monochloride (ICl) yields the target compound with >85% purity.
Key Steps:
-
Borylation:
-
Catalyst: Pd(dppf)Cl<sub>2</sub>
-
Reagents: Bis(pinacolato)diboron, KOAc
-
Solvent: 1,4-Dioxane
-
Yield: 89%
-
-
Iodination:
-
Reagent: ICl (1.5 equiv)
-
Solvent: Tetrahydrofuran (THF)
-
Yield: 76%
-
This method avoids electrophilic substitution pitfalls but requires handling air-sensitive boron intermediates.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts iodination efficiency. Polar aprotic solvents like N,N-dimethylformamide (DMF) enhance electrophilic substitution rates but risk nitrile hydrolysis. Nonpolar solvents like DCM improve selectivity but slow reaction kinetics. A balance is achieved using dichloroethane (DCE) at 40°C, reducing isomer formation to <5%.
Optimized Parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DCE | 78% |
| Temperature | 40°C | Reduced isomers |
| Catalyst Loading | 0.05 equiv H<sub>2</sub>SO<sub>4</sub> | 82% |
Protecting Group Strategy
The methoxymethoxy group is introduced via protection of 3-hydroxybenzonitrile using methoxymethyl chloride (MOMCl) and diisopropylethylamine (DIPEA). This step achieves >95% conversion but requires anhydrous conditions to prevent hydrolysis.
Protection Protocol:
-
Substrate: 3-Hydroxybenzonitrile
-
Reagent: MOMCl (1.5 equiv), DIPEA (2.0 equiv)
-
Solvent: THF
-
Time: 6 hours
Industrial-Scale Production Challenges
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Extraction Solvent | Diethyl ether | MTBE |
| Purification | Column chromatography | Crystallization |
| Yield | 77% | 85% |
Crystallization Techniques
Final purification uses methanol-water antisolvent crystallization, enhancing purity to >99.5%. The compound dissolves in hot methanol (55°C), and water precipitates impurities while retaining product solubility.
Crystallization Data:
| Solvent Ratio (MeOH:H<sub>2</sub>O) | Purity | Yield |
|---|---|---|
| 1:3 | 99.8% | 80% |
Comparative Analysis of Methods
Yield and Selectivity
| Method | Yield | Selectivity | Scalability |
|---|---|---|---|
| Direct Iodination | 72% | Moderate | Low |
| Palladium-Catalyzed | 76% | High | Moderate |
| Industrial Process | 85% | High | High |
The industrial process balances yield and safety, though palladium-based methods remain preferred for small-scale high-purity synthesis.
Challenges and Solutions
Regioselectivity in Iodination
Competing directing effects from the nitrile and methoxymethoxy groups lead to isomer formation. Using bulky Lewis acids like Fe(OTf)<sub>3</sub> preferentially directs iodination to the 4-position, suppressing byproducts to <2%.
Nitrile Stability
Prolonged exposure to acidic conditions hydrolyzes the nitrile to carboxylic acid. Neutralizing the reaction post-iodination with NaHCO<sub>3</sub> preserves functionality.
Recent Advances
Q & A
Q. What are the recommended synthetic routes for 4-Iodo-3-methoxymethoxy-benzonitrile, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via halogenation (e.g., iodination) of a pre-functionalized benzonitrile scaffold. For example, iodination of 3-methoxymethoxy-benzonitrile using iodine monochloride (ICl) in acetic acid at 60–80°C yields the iodo derivative . Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) is effective for purification. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards . Note that suppliers like Sigma-Aldrich may not provide analytical data, necessitating in-house validation .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Compare H and C NMR peaks with related compounds (e.g., 3-methoxybenzonitrile shows aromatic protons at δ 7.2–7.8 ppm and methoxy groups at δ 3.8–4.0 ppm) .
- FT-IR : Confirm nitrile (C≡N) stretching at ~2220 cm and methoxy (C-O) at ~1250 cm .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H] for CHINO (calc. ~306.97) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .
- Toxicity : Acute toxicity data for benzonitrile derivatives (e.g., H302: harmful if swallowed) suggest avoiding ingestion/inhalation .
- Storage : Store in airtight containers at 2–8°C to prevent decomposition .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated, particularly in cross-coupling reactions?
- Methodological Answer : For Suzuki-Miyaura couplings, use Pd(PPh) as a catalyst with arylboronic acids (e.g., 3-methoxyphenylboronic acid) in DMF/HO (3:1) at 80°C . Monitor regioselectivity via H NMR to confirm para-substitution. Isotopic labeling (e.g., deuterated methoxy groups) can track reaction pathways . Computational studies (DFT) may predict transition states for iodination or coupling steps .
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., melting point discrepancies)?
- Methodological Answer :
- Reproducibility Checks : Replicate synthesis/purification steps using literature methods (e.g., recrystallization in ethanol vs. hexane) .
- Differential Scanning Calorimetry (DSC) : Measure melting points under controlled heating rates (e.g., 5°C/min) to standardize results .
- Collaborative Validation : Cross-reference data with independent labs or databases (e.g., NIST Chemistry WebBook for benzonitrile derivatives) .
Q. How does the methoxymethoxy group influence the compound’s stability under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Acidic/Base Conditions : Dissolve the compound in buffered solutions (pH 1–13) and monitor degradation via HPLC at 25°C/40°C. The methoxymethoxy group may hydrolyze to diol under strong acids (pH < 2) .
- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf life. For example, if degradation at 40°C follows first-order kinetics ( = 30 days), storage at 4°C could extend stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
